5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-8-oxo-, monosodium salt, (6R-trans)-
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Overview
Description
“5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 3-((acetyloxy)methyl)-7-(((1-(3-chlorophenyl)cyclopentyl)carbonyl)amino)-8-oxo-, monosodium salt, (6R-trans)-” is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the thia and aza functionalities.
- Functionalization of the carboxylic acid group.
- Attachment of the acetyloxy and chlorophenyl groups.
- Final steps to introduce the monosodium salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
- Use of high-throughput screening to identify optimal reaction conditions.
- Scale-up of the synthesis process using large reactors.
- Purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or other functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids or ketones.
- Reduction may yield alcohols or amines.
- Substitution may yield halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Signal transduction: Affecting intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other bicyclic structures with thia and aza functionalities. Examples include:
Penicillins: Bicyclic antibiotics with a thiazolidine ring.
Cephalosporins: Bicyclic antibiotics with a cephem ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or biological activity.
Properties
CAS No. |
143407-76-5 |
---|---|
Molecular Formula |
C22H22ClN2NaO6S |
Molecular Weight |
500.9 g/mol |
IUPAC Name |
sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H23ClN2O6S.Na/c1-12(26)31-10-13-11-32-19-16(18(27)25(19)17(13)20(28)29)24-21(30)22(7-2-3-8-22)14-5-4-6-15(23)9-14;/h4-6,9,16,19H,2-3,7-8,10-11H2,1H3,(H,24,30)(H,28,29);/q;+1/p-1/t16-,19-;/m1./s1 |
InChI Key |
IHHQIWWPTVQPNM-LJLRIERRSA-M |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Cl)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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